molecular formula C12H18ClNO B1406776 [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2203715-87-9

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1406776
CAS No.: 2203715-87-9
M. Wt: 227.73 g/mol
InChI Key: QZAHCDFAZQMOFY-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with diverse applications in scientific research. It is particularly valued for its unique properties, making it useful in fields such as medicinal chemistry, pharmacology, and drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to cellular processes and biochemical pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound finds applications in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenylmethanol derivatives, such as:

    Piperidine derivatives: These compounds share a similar structure and are used in similar applications.

    Phenylmethanol derivatives: These compounds have similar functional groups and chemical properties

Uniqueness

What sets [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride apart is its specific combination of the pyrrolidine ring and the 4-methylphenyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in specialized research and industrial applications .

Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAHCDFAZQMOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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